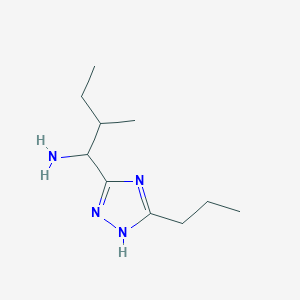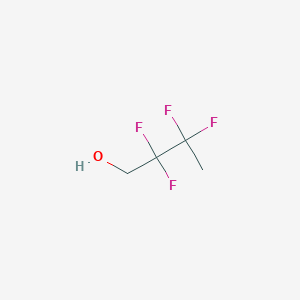
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C7H10F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclohexane ring, making it a unique and valuable molecule in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine typically involves the fluorination of cyclohexanone derivatives followed by amination. One common method includes the reaction of 4,4-difluorocyclohexanone with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequent amination using ammonia or amine derivatives yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 4,4-Difluoro-1-methylcyclohexan-1-amine
- 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol
- N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine
Comparison: Compared to its analogs, 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H10F5N |
|---|---|
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H10F5N/c8-6(9)3-1-5(13,2-4-6)7(10,11)12/h1-4,13H2 |
Clave InChI |
BJHLDDYWXDBBGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1(C(F)(F)F)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)


![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)





amine](/img/structure/B13525734.png)

